![molecular formula C16H18N2O5S2 B4294361 methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate](/img/structure/B4294361.png)
methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate
Overview
Description
Methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate, also known as MABT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MABT belongs to the class of benzothiophene derivatives and has been studied for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate is not fully understood. However, studies have suggested that methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate exerts its anti-inflammatory and anticancer effects by modulating various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate has been shown to exert various biochemical and physiological effects. Studies have reported that methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate has also been shown to possess antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate in lab experiments is its high potency and specificity. methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate has been shown to exhibit potent activity at low concentrations, making it an ideal compound for studying various biological processes. However, one of the limitations of using methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate. One potential area of research is the development of methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate-based therapies for the treatment of various inflammatory and cancer-related diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate and to identify potential drug targets. Finally, research is needed to optimize the synthesis of methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate and to develop more efficient methods for its delivery in vivo.
Scientific Research Applications
Methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate has been extensively studied for its potential therapeutic applications in various fields. Studies have shown that methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and nitric oxide. methyl 3-(acetylamino)-4-(isobutylthio)-6-nitro-1-benzothiophene-2-carboxylate has also been shown to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
IUPAC Name |
methyl 3-acetamido-4-(2-methylpropylsulfanyl)-6-nitro-1-benzothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c1-8(2)7-24-11-5-10(18(21)22)6-12-13(11)14(17-9(3)19)15(25-12)16(20)23-4/h5-6,8H,7H2,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCGKRITYPADFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC(=CC2=C1C(=C(S2)C(=O)OC)NC(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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